1-(Pyridin-3-yl)ethane-1-sulfonamide
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Overview
Description
1-(Pyridin-3-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It features a pyridine ring attached to an ethane sulfonamide group, making it a versatile compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)ethane-1-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method includes the reaction of 3-pyridyl ethylamine with sulfonyl chloride under basic conditions to form the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
1-(Pyridin-3-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)ethane-1-sulfonamide
- 1-(Pyridin-4-yl)ethane-1-sulfonamide
- N-(Pyridin-3-yl)ethane-1-sulfonamide
Comparison: 1-(Pyridin-3-yl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-pyridin-3-ylethanesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H2,8,10,11) |
InChI Key |
XFIVBNLGWQGIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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